molecular formula C16H15N3OS B3011287 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034477-14-8

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B3011287
CAS No.: 2034477-14-8
M. Wt: 297.38
InChI Key: JJGVMQUOGAEYAB-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with a pyridine derivative. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable and cost-effective to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, thiophene, and pyridine derivatives, such as:

  • 2-(1H-pyrrol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(thiophen-3-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

What sets 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide apart is its combination of three distinct heterocyclic rings, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or properties.

Properties

IUPAC Name

2-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(11-19-6-1-2-7-19)18-10-13-3-5-17-15(9-13)14-4-8-21-12-14/h1-9,12H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGVMQUOGAEYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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